8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline
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Overview
Description
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is a heterocyclic compound that combines the structural features of quinoline and thiazole. Quinoline is known for its wide range of biological activities, while thiazole is a versatile scaffold in medicinal chemistry. The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced biological properties.
Mechanism of Action
Target of Action
The compound 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is a derivative of thiazole and quinoline, two heterocyclic compounds known for their diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway affected.
Result of Action
Given the known biological activities of thiazole derivatives, it’s likely that this compound could have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthioamide with α-haloketones under basic conditions.
Quinoline Derivative Preparation: The quinoline moiety can be prepared through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the thiazole derivative with the quinoline derivative. This can be achieved through nucleophilic substitution reactions, where the thiazole derivative acts as a nucleophile and the quinoline derivative as an electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or thiazole derivatives.
Substitution: Formation of various substituted quinoline or thiazole derivatives.
Scientific Research Applications
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Thiazole Derivatives: Such as ritonavir and abafungin, known for their antiviral and antifungal activities.
Uniqueness
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is unique due to the combination of quinoline and thiazole moieties, which can result in enhanced biological activities compared to individual quinoline or thiazole derivatives. This dual functionality makes it a promising candidate for further research and development in various fields.
Biological Activity
Overview
8-[(2-methyl-1,3-thiazol-4-yl)methoxy]quinoline is a heterocyclic compound that integrates the structural features of quinoline and thiazole. Both of these moieties are recognized for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. The combination may lead to enhanced biological properties compared to individual components.
The biological activity of this compound can be attributed to the following mechanisms:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Thiazole derivatives exhibit similar activities, including antibacterial and antifungal effects .
- Anticancer Properties : Compounds containing both quinoline and thiazole have shown potential in anticancer research. They may inhibit cell proliferation in various cancer cell lines, including HCT-116 and HepG2 .
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial : Exhibits significant activity against various bacterial strains and fungi. For instance, thiazole derivatives have demonstrated effectiveness against E. coli and C. albicans .
- Anticancer : Research indicates that this compound may induce cytotoxic effects in cancer cells. Studies show that compounds with similar structures can reduce cell viability significantly in cancer lines such as A549 and MCF-7 .
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study highlighted that thiazole derivatives showed MIC values ranging from 0.7 to 15.62 μg/mL against various bacterial species, indicating strong antibacterial properties .
- In another investigation, compounds similar to this compound were effective against resistant strains like MRSA with MIC values lower than traditional antibiotics .
-
Anticancer Activity :
- A series of thiazole-integrated compounds were tested against multiple cancer cell lines, revealing IC50 values below 1 µM for some analogues, suggesting potent anticancer activity .
- The structure–activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhance anticancer efficacy significantly compared to unsubstituted analogues .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, the following table compares its properties with other known quinoline and thiazole derivatives.
Properties
IUPAC Name |
2-methyl-4-(quinolin-8-yloxymethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-10-16-12(9-18-10)8-17-13-6-2-4-11-5-3-7-15-14(11)13/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHJXXGHPISRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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